molecular formula C18H28N4O5 B1522281 tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate CAS No. 1186311-17-0

tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate

Cat. No.: B1522281
CAS No.: 1186311-17-0
M. Wt: 380.4 g/mol
InChI Key: XUHDIUAWLWAPDH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl carboxylates are typically synthesized from reactions involving aminopyrazole carbaldehydes and β-keto esters .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups including a tert-butoxycarbonylamino group, a hydroxy group, and a carboxylate group .


Chemical Reactions Analysis

In general, compounds of this nature can undergo a variety of chemical reactions. For instance, tert-butyl carboxylates can be formed from the reaction of aminopyrazole carbaldehydes with β-keto esters .

Scientific Research Applications

Synthesis and Coupling Reactions

This compound is involved in synthetic pathways that include coupling reactions, demonstrating its utility in constructing complex molecular architectures. For instance, the palladium-catalyzed coupling reactions of partially reduced pyridine derivatives with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates indicate its potential in diversifying molecular scaffolds (Wustrow & Wise, 1991).

Catalysis and Reaction Mechanisms

Studies have explored the compound's role in catalytic processes and reaction mechanisms. For example, research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts showcases the efficiency of derivatives in catalyzing significant organic reactions, thereby emphasizing the compound's importance in facilitating chemical transformations (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the molecular geometry, interactions, and stability of these compounds. Such analyses contribute to the understanding of how structural variations influence the physical and chemical properties of the molecules, which is crucial for designing substances with desired features (Dhanalakshmi et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activity. This could include studies to determine its mechanism of action and potential therapeutic applications .

Mechanism of Action

Target of Action

It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids, are used in the synthesis of dipeptides . This suggests that the compound may interact with peptide chains or amino acids.

Mode of Action

The compound likely interacts with its targets through chemical reactions facilitated by its functional groups. The tert-butyloxycarbonyl group (Boc) is known to protect amino groups in peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . The synthesis process involves the coupling of amino acids, which is enhanced by certain reagents . The resulting dipeptides can then participate in various biochemical pathways, depending on their specific amino acid composition.

Pharmacokinetics

The compound’s solubility in various solvents suggests it may be well-absorbed and distributed in the body .

Result of Action

The primary result of the compound’s action is the formation of dipeptides . These dipeptides can have various effects at the molecular and cellular levels, depending on their specific amino acid composition. For example, they may act as signaling molecules or participate in protein-protein interactions.

Properties

IUPAC Name

tert-butyl 2-hydroxy-3-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2H-imidazo[4,5-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5/c1-17(2,3)26-14(23)20-10-11-8-12-13(19-9-11)21(7)15(24)22(12)16(25)27-18(4,5)6/h8-9,15,24H,10H2,1-7H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHDIUAWLWAPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(N=C1)N(C(N2C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674135
Record name tert-Butyl 6-{[(tert-butoxycarbonyl)amino]methyl}-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-17-0
Record name 1,1-Dimethylethyl 6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro-2-hydroxy-3-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-{[(tert-butoxycarbonyl)amino]methyl}-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
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tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
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tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
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tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
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tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
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tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate

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